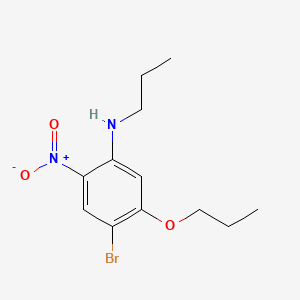
4-Bromo-2-nitro-5-propoxy-N-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-nitro-5-propoxy-N-propylaniline is a chemical compound with the molecular formula C12H17BrN2O3 . It is also known as Benzenamine, 4-bromo-2-nitro-5-propoxy-N-propyl .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitro-5-propoxy-N-propylaniline consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 317.179 Da, and the monoisotopic mass is 316.042236 Da .Scientific Research Applications
Selective Catalytic Reduction of Aromatic Nitro Compounds
A significant application of compounds similar to 4-Bromo-2-nitro-5-propoxy-N-propylaniline is in the selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) as a reductant. This process has gained attention in both academic and industrial circles due to its potential for synthesizing valuable chemical intermediates (Tafesh & Weiguny, 1996).
Atmospheric Nitration of Phenols
Research on nitrated phenols, including compounds structurally related to 4-Bromo-2-nitro-5-propoxy-N-propylaniline, has been reviewed, highlighting their occurrence in various atmospheric phases (gas, rainwater, cloud, fog, and snow). The formation processes, sources, and environmental impacts of atmospheric nitrophenols have been extensively studied, providing insights into their role in environmental pollution (Harrison et al., 2005).
Synthesis and Applications of Fluorobromobiphenyl Compounds
The synthesis of fluorobromobiphenyl compounds, which are key intermediates for manufacturing non-steroidal anti-inflammatory and analgesic materials, represents another application area. These studies focus on developing practical and efficient synthesis methods for such compounds (Qiu et al., 2009).
Degradation and Stability of Nitisinone
The degradation processes of Nitisinone, a compound with a nitro-aromatic structure, have been investigated using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This research contributes to a better understanding of the stability and degradation pathways of such compounds, which is essential for their medical application (Barchańska et al., 2019).
Environmental Impact of Energetic Compounds
Studies on energetic compounds like NTO and its salts offer insights into their crystal structure, thermolysis, and applications. Such research is crucial for developing high-energetic materials with reduced sensitivity and better thermal stability (Singh & Felix, 2003).
properties
IUPAC Name |
4-bromo-2-nitro-5-propoxy-N-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-3-5-14-10-8-12(18-6-4-2)9(13)7-11(10)15(16)17/h7-8,14H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBNVOVIEYJIJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716670 |
Source


|
| Record name | 4-Bromo-2-nitro-5-propoxy-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitro-5-propoxy-N-propylaniline | |
CAS RN |
1311197-83-7 |
Source


|
| Record name | Benzenamine, 4-bromo-2-nitro-5-propoxy-N-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitro-5-propoxy-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

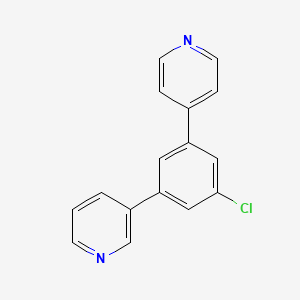
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium](/img/no-structure.png)
![1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-](/img/structure/B580666.png)
![2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B580669.png)

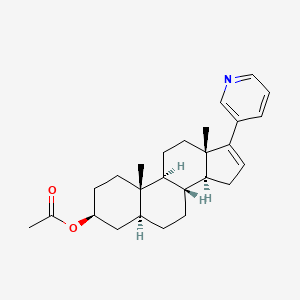
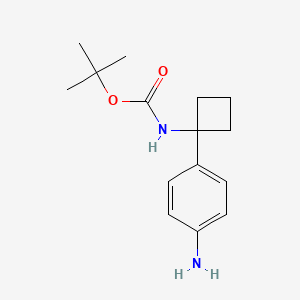
![6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B580676.png)
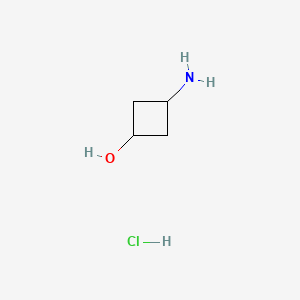

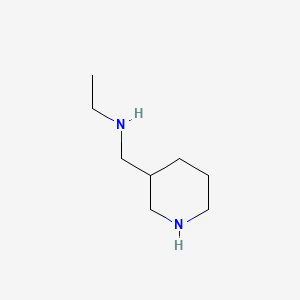
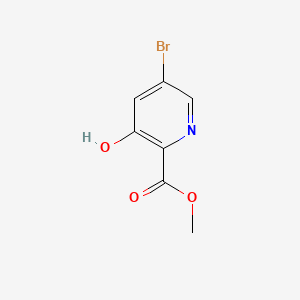
![5-Bromo-2-(trimethylsilyl)thieno[2,3-b]pyridine](/img/structure/B580685.png)